molecular formula C16H15ClFN3O2 B2754339 2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380067-97-8

2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2754339
CAS No.: 2380067-97-8
M. Wt: 335.76
InChI Key: BXRUXSOSCOTAFD-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that features a piperidine ring, a chlorobenzoyl group, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzoyl chloride with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with 5-fluoropyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl [4-fluorophenyl] methanol

Uniqueness

2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-3-1-11(2-4-12)15(22)21-7-5-14(6-8-21)23-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRUXSOSCOTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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